

# Application Notes and Protocols for Investigational T-Cell Therapy NT-175

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DL-175

Cat. No.: B10821562

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Disclaimer: The following information is based on publicly available data for the investigational autologous T-cell therapy NT-175. The designation "**DL-175**" did not yield specific results in the conducted search; therefore, this document focuses on NT-175, the most relevant identified agent. The detailed protocols provided are representative examples for research and development purposes and are not official clinical administration guidelines.

## Introduction

NT-175 is an investigational, autologous T-cell therapy currently undergoing Phase 1 clinical evaluation for the treatment of unresectable, advanced, and/or metastatic solid tumors.<sup>[1][2][3]</sup> This personalized immunotherapy involves genetically engineering a patient's own T-cells to recognize and target a specific mutation in the p53 tumor suppressor gene (TP53 R175H), which is present on the surface of cancer cells in the context of the Human Leukocyte Antigen (HLA)-A\*02:01 molecule.<sup>[1][2]</sup>

## Mechanism of Action

The therapeutic principle of NT-175 is based on adoptive cell transfer (ACT). T-cells are extracted from the patient, genetically modified ex vivo to express a T-cell receptor (TCR) with high affinity for the TP53 R175H neoantigen presented by HLA-A\*02:01 on tumor cells.<sup>[1][2]</sup> These engineered T-cells are then infused back into the patient, where they are intended to recognize and eliminate tumor cells expressing this specific mutation. To enhance their anti-tumor activity and persistence in the immunosuppressive tumor microenvironment, the T-cells

are also engineered to be resistant to Transforming Growth Factor-beta (TGF- $\beta$ ) by disrupting the gene encoding for the TGF- $\beta$  receptor 2 (TGFB2).<sup>[2]</sup>

Mechanism of action of NT-175 T-cell targeting a tumor cell.

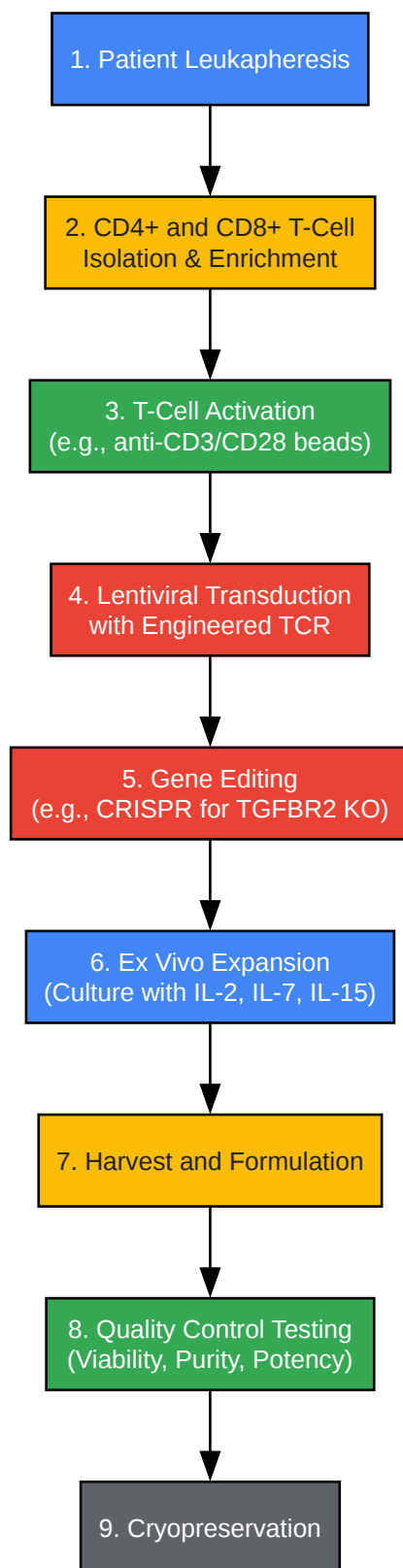
## Quantitative Data Summary

The following table summarizes the key aspects of the ongoing Phase 1 clinical trial for NT-175. Specific dosage levels are part of the dose-escalation study and are not publicly detailed.<sup>[1][2]</sup>

Parameter	Description
Clinical Trial ID	NCT05877599 <sup>[1]</sup>
Phase	Phase 1 <sup>[1]</sup>
Study Title	A Study of NT-175 in Adult Subjects With Unresectable, Advanced, and/or Metastatic Solid Tumors That Are Positive for HLA-A02:01 and the TP53 R175H Mutation <sup>[1][3]</sup>
Patient Population	Adult subjects ( $\geq 18$ years) with HLA-A02:01-positive, TP53 R175H-mutant solid tumors including NSCLC, colorectal, HNSCC, pancreatic, ovarian, and breast cancer. <sup>[1]</sup>
Intervention	Single intravenous infusion of NT-175 following lymphodepleting chemotherapy (fludarabine and cyclophosphamide). <sup>[2]</sup>
Administration Route	Intravenous infusion. <sup>[2]</sup>
Dosage Regimen	Dose escalation across 3 ascending dose levels to determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D). <sup>[1][2]</sup>
Adjuvant Therapy	Subcutaneous recombinant Interleukin-2 (rIL-2) administration for up to 8 days post-infusion. <sup>[2]</sup>

## Experimental Protocols

This protocol describes a representative workflow for the generation of engineered T-cells for research purposes, based on the principles of the NT-175 therapy.



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## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. A Study of NT-175 in Adult Subjects with Unresectable, Advanced, and/or Metastatic Solid Tumors That Are Positive for HLA-A\*02:01 and the TP53 R175H Mutation [astrazenecaclinicaltrials.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Investigational T-Cell Therapy NT-175]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821562#dl-175-dosage-and-administration-guidelines]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)